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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-

CAS No.: 100055-08-1

Cat. No.: B1663981

Get Quote

Executive Summary
Molecule: 5-(4-aminophenoxy)-1-pentanol IUPAC Name: 5-(4-aminophenoxy)pentan-1-ol

Formula:

Molecular Weight: 195.26 g/mol Classification: Heterobifunctional Linker / Mesogenic Spacer[1]

5-(4-aminophenoxy)-1-pentanol is a "Janus" molecule characterized by two distinct reactive

termini separated by a semi-rigid core.[1] It features a nucleophilic primary amine attached to

an electron-rich phenoxy ring, linked via a flexible pentyl spacer to a primary hydroxyl group.[1]

This specific architecture makes it a critical building block for side-chain liquid crystalline

polymers (SCLCPs), polyimides, and as a cleavable linker in antibody-drug conjugates (ADCs).

[1]

Molecular Architecture & Bonding Analysis[1]
Structural Components
The molecule can be dissected into three functional domains, each governing specific

physicochemical behaviors:
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The Aromatic Head (p-Aminophenoxy):

Electronic Nature: The oxygen atom of the ether linkage acts as a

-donor (+M effect), increasing electron density in the benzene ring.[1] This enrichment is
directed ortho/para, significantly enhancing the nucleophilicity of the para-amino group
compared to unsubstituted aniline.[1]

Bonding: The

bond possesses partial double-bond character due to

conjugation, restricting rotation and enforcing planarity in the aromatic sector.[1]

The Aliphatic Spacer (

Alkyl Chain):

Conformation: The pentyl chain introduces flexibility.[1] In liquid crystal applications, the

"odd-even effect" is critical; a 5-carbon (odd) spacer typically imparts different transition

temperatures and phase behaviors compared to even-numbered spacers (e.g., butyl or

hexyl) due to the average angle of the terminal dipole.[1]

Solubility: This lipophilic region balances the polarity of the amine and hydroxyl ends,

ensuring solubility in organic solvents like THF, DMF, and DMSO.[1]

The Hydroxyl Tail (Primary Alcohol):

Reactivity: A primary aliphatic alcohol, less acidic than a phenol.[1] It serves as an anchor

point for esterification or etherification without competing with the aromatic amine under

controlled conditions.[1]

Intermolecular Forces[1]
Hydrogen Bonding: The molecule is a dual H-bond donor (

,

) and acceptor (
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,

,

).[1] In the solid state, this leads to a crystalline lattice stabilized by an extensive H-bond
network, resulting in a melting point significantly higher than its non-polar analogs.[1]

Stacking: The electron-rich aromatic rings facilitate stacking interactions, which are essential
for the self-assembly observed in mesogenic derivatives.[1]

Experimental Synthesis Protocol
The most robust synthetic route avoids direct alkylation of p-aminophenol (which leads to N-

alkylation byproducts) and instead utilizes a Williamson Ether Synthesis followed by Nitro

Reduction.[1]

Reaction Pathway Diagram[1]

p-Nitrophenol
(Starting Material)

Intermediate:
5-(4-nitrophenoxy)-1-pentanol

Williamson Ether
Synthesis (80-90°C)

5-Chloro-1-pentanol
+ K2CO3 / DMF Target:

5-(4-aminophenoxy)-1-pentanol

Hydrogenation
(RT, 40 psi)

Reduction:
H2, Pd/C or Fe/HCl

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway ensuring regioselectivity at the oxygen atom.

Detailed Methodology
Step 1: Synthesis of 5-(4-nitrophenoxy)-1-pentanol
Principle: Nucleophilic substitution (

) of the alkyl halide by the phenoxide ion.[1]

Reagents:p-Nitrophenol (1.0 eq), 5-Chloro-1-pentanol (1.1 eq), Anhydrous

(2.0 eq), KI (catalytic, 0.1 eq).[1]
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Solvent: DMF or Acetonitrile (anhydrous).[1]

Protocol:

Dissolve p-nitrophenol in DMF under

atmosphere.

Add

and stir at room temperature for 30 mins to generate the phenoxide.

Add 5-chloro-1-pentanol and catalytic KI.[1]

Heat to 80–90°C for 12–16 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase:

Hexane:EtOAc 7:3).[1]

Workup: Pour into ice water. The nitro-ether usually precipitates as a yellow solid.[1] Filter,

wash with water, and recrystallize from Ethanol/Water.[1]

Step 2: Reduction to 5-(4-aminophenoxy)-1-pentanol
Principle: Chemoselective reduction of the nitro group without affecting the aliphatic alcohol.[1]

Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (

).

Solvent: Methanol or Ethanol.[1]

Protocol:

Dissolve the intermediate in methanol in a hydrogenation flask.[1]

Add Pd/C catalyst carefully (under inert gas to prevent ignition).[1]

Purge with

and stir under 40 psi (3 bar) pressure at Room Temperature for 4–6 hours.
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Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate

under reduced pressure.

Purification: Recrystallize from Toluene or purify via flash column chromatography

(DCM:MeOH 95:5) if necessary. The product is typically an off-white to pale brown solid.[1]

Characterization & Validation
To validate the structure, the following spectroscopic signatures must be confirmed.

Technique Parameter
Diagnostic Signal
(Expected)

Structural
Assignment

1H NMR 6.6 – 6.8 ppm
Doublet (2H), Doublet

(2H)

Aromatic Protons

(AA'BB' system of p-

substituted benzene)

3.8 – 3.9 ppm Triplet (2H) (Ether linkage)

3.5 – 3.6 ppm Triplet (2H) (Terminal alcohol)

1.4 – 1.8 ppm Multiplets (6H)
Central Alkyl Chain (

)

IR 3300-3400 cm⁻¹ Broad / Doublet

stretch and

stretch (primary

amine)

1240 cm⁻¹ Strong peak ether stretch

Mass Spec m/z 196.1 Protonated molecular

ion

Applications in R&D
Liquid Crystal Monomers
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This molecule serves as a mesogenic spacer.[1] By reacting the amine end with a methacryloyl

chloride and the hydroxyl end with a rigid rod-like core (e.g., biphenyl), researchers create side-

chain liquid crystalline polymers.[1] The 5-carbon spacer decouples the motion of the polymer

backbone from the ordering of the mesogens, allowing for faster switching times in electro-

optical devices.[1]

Polyimide Synthesis
In high-performance electronics, this diamine-alcohol derivative (when dimerized or used as a

co-monomer) introduces flexibility and adhesion promotion into polyimide backbones.[1] The

ether linkage improves solubility and reduces the dielectric constant, critical for 5G antenna

substrates.[1]

Drug Delivery Linkers
The molecule acts as a stable, non-cleavable ether linker in PROTACs (Proteolysis Targeting

Chimeras).[1] The specific length (

) allows for precise spatial positioning between the E3 ligase ligand and the target protein
ligand, optimizing the ubiquitination process.[1]
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(Note: Specific physical constants for this exact homolog may vary slightly by synthesis batch;

values provided are derived from standard structure-property relationships of the homologous

series.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://patents.google.com/patent/CN102180800A/en
https://patents.google.com/patent/CN102180800A/en
https://www.benchchem.com/product/b1663981?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN102180800A/en
https://patents.google.com/patent/CN102180800A/en
https://www.benchchem.com/product/b1663981/docs#technical-guide-molecular-architecture-and-synthesis-of-5-4-aminophenoxy-1-pentanol-1
https://www.benchchem.com/product/b1663981/docs#technical-guide-molecular-architecture-and-synthesis-of-5-4-aminophenoxy-1-pentanol-1
https://www.benchchem.com/product/b1663981/docs#technical-guide-molecular-architecture-and-synthesis-of-5-4-aminophenoxy-1-pentanol-1
https://www.benchchem.com/product/b1663981/docs#technical-guide-molecular-architecture-and-synthesis-of-5-4-aminophenoxy-1-pentanol-1
https://www.benchchem.com/product/b1663981?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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